アタザナビル代謝物M5

説明

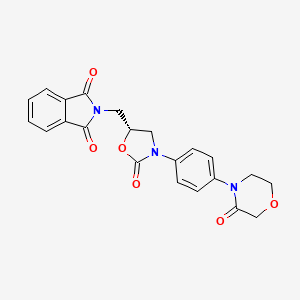

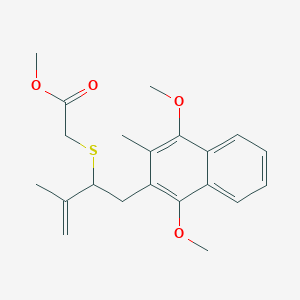

Atazanavir N2-Descarboxymethyl is a derivative of the antiviral drug atazanavir, which is primarily used in the treatment of human immunodeficiency virus (HIV) infections

科学的研究の応用

Atazanavir N2-Descarboxymethyl has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and interactions with enzymes.

Medicine: Investigated for its antiviral properties and potential use in treating other viral infections.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

作用機序

Target of Action

Atazanavir metabolite M5, also known as UNII-UXV8UVW0O3, Atazanavir N2-Descarboxymethyl, or UXV8UVW0O3, is a metabolite of the antiretroviral drug Atazanavir . Atazanavir is a protease inhibitor used in the treatment of HIV-1 infection . It selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This prevents the formation of mature virions .

Mode of Action

It is known that atazanavir and its metabolites may contribute to its effectiveness but also to its toxicity and interactions . The formation of metabolite M5 indicates that the further metabolite of M1 can interact and form an adduct with GSH (M4) .

Biochemical Pathways

Atazanavir metabolite M5 is part of the metabolic pathways of Atazanavir. Atazanavir is primarily and extensively metabolized by the cytochrome P450, family 3, subfamily A (CYP3A) polypeptide isoenzymes 4 and 5 (CYP3A4/5) . Mono-oxidation products (M1 and M2) were formed by CYP3A5 at a faster rate than CYP3A4 .

Pharmacokinetics

It is known that atazanavir is rapidly absorbed and peak atazanavir concentration (cmax) is reached between 2 – 25 hours post-dose . Atazanavir absorption is improved when it is taken with food . The primary route of Atazanavir elimination is through bile (79% of administered dose) and the secondary route is through urine (13% of administered dose excreted as metabolites) .

Result of Action

It is known that atazanavir and its metabolites may contribute to its effectiveness but also to its toxicity and interactions .

生化学分析

Biochemical Properties

Atazanavir N2-Descarboxymethyl, like Atazanavir, interacts with various enzymes and proteins. It selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This prevents the formation of mature virions, thereby inhibiting the replication of the virus .

Cellular Effects

Atazanavir N2-Descarboxymethyl affects various types of cells and cellular processes. It influences cell function by inhibiting the replication of HIV-1, thereby preventing the spread of the virus within the body . The drug’s impact on cell signaling pathways, gene expression, and cellular metabolism is largely related to its antiviral activity.

Molecular Mechanism

Atazanavir N2-Descarboxymethyl exerts its effects at the molecular level through a specific mechanism of action. It binds to the active site of HIV-1 protease, an enzyme necessary for the maturation of the virus . By inhibiting this enzyme, Atazanavir N2-Descarboxymethyl prevents the virus from replicating and spreading.

Temporal Effects in Laboratory Settings

It is known that Atazanavir, the parent compound, is extensively metabolized in humans, primarily through monooxygenation and dioxygenation .

Dosage Effects in Animal Models

The effects of Atazanavir N2-Descarboxymethyl at different dosages in animal models have not been specifically studied. Studies on Atazanavir have shown that it exhibits anti-HIV-1 activity with a mean 50% effective concentration (EC50) in the absence of human serum of 2-5 nM against a variety of laboratory and clinical HIV-1 isolates .

Metabolic Pathways

Atazanavir N2-Descarboxymethyl is likely to be involved in similar metabolic pathways as Atazanavir. Atazanavir is metabolized by cytochrome P450 isozyme 3A4 to inactive metabolites and eliminated primarily via the biliary route .

Transport and Distribution

The transport and distribution of Atazanavir N2-Descarboxymethyl within cells and tissues are expected to be similar to that of Atazanavir. Atazanavir is known to interact with membrane-associated drug transporters, which regulate its intestinal absorption .

Subcellular Localization

The subcellular localization of Atazanavir N2-Descarboxymethyl is not well-studied. Given its similarity to Atazanavir, it is likely to be found in the same subcellular compartments. Atazanavir is known to block an enzyme called protease, which is needed for the virus to multiply .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir N2-Descarboxymethyl involves several steps, starting from the basic structure of atazanavir. The process typically includes the following steps:

Protection of Functional Groups: Protecting groups are used to shield reactive sites on the atazanavir molecule.

Selective Deprotection: The carboxymethyl group is selectively removed using specific reagents and conditions.

Purification: The resulting compound is purified using techniques such as chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of Atazanavir N2-Descarboxymethyl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

Bulk Synthesis: Large-scale synthesis using industrial reactors.

Optimization of Reaction Conditions: Fine-tuning reaction parameters to maximize yield and purity.

Quality Control: Rigorous testing to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions: Atazanavir N2-Descarboxymethyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

類似化合物との比較

Atazanavir: The parent compound, used in HIV treatment.

Darunavir: Another protease inhibitor with similar antiviral properties.

Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.

Comparison: Atazanavir N2-Descarboxymethyl is unique due to the removal of the carboxymethyl group, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, atazanavir. This structural modification can influence its efficacy, bioavailability, and potential side effects.

特性

IUPAC Name |

methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDOEPWAZDTPRH-SYQUUIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028634-76-5 | |

| Record name | 3-Methyl-L-valine 2-((2S,3S)-2-hydroxy-3-(((2S)-2-((methoxycarbonyl)amino)-3,3-dimethyl-1-oxobutyl)amino)-4-phenylbutyl)-2-((4-(2-pyridinyl)phenyl)methyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028634765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-L-VALINE 2-((2S,3S)-2-HYDROXY-3-(((2S)-2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV8UVW0O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)